4-Oxohexanoic acid
Overview
Description
Mechanism of Action
Target of Action
It’s worth noting that this compound is a key intermediate in various biochemical reactions .
Mode of Action
It’s likely that it interacts with its targets through standard biochemical reactions, such as redox reactions or condensation .
Biochemical Pathways
4-Oxohexanoic acid is involved in the degradation pathway of di-2-ethylhexyl phthalate (DEHP) by a bacterium Burkholderia sp. SP4 . The pathway involves the conversion of cyclohexanol to adipic acid, where this compound is an intermediate .
Pharmacokinetics
As a small molecule, it’s likely to be absorbed and distributed throughout the body, metabolized by standard biochemical reactions, and excreted via the kidneys .
Result of Action
As an intermediate in various biochemical reactions, it likely contributes to the overall metabolic activity of the cell .
Action Environment
The action, efficacy, and stability of this compound are likely influenced by various environmental factors, including pH, temperature, and the presence of other molecules . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Oxohexanoic acid can be synthesized through several methods. One common approach involves the reaction of oxalyl chloride with long-chain alcohols in the presence of a base . Another method includes the alkylation of enolate ions, where an enolate anion reacts with an alkyl halide to form the desired product .
Industrial Production Methods: Industrial production of this compound typically involves the oxidation of cyclohexane or cyclohexanone. The process can be catalyzed by cobalt naphthenate, which enhances the reaction rate and yield . The oxidation process results in the formation of 6-hydroxyhexanoic acid, 6-oxohexanoic acid, and adipic acid as side products.
Chemical Reactions Analysis
Types of Reactions: 4-Oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to formic acid and 5-oxohexanoic acid.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.
Major Products:
Oxidation: Formic acid and 5-oxohexanoic acid.
Reduction: 4-hydroxyhexanoic acid.
Substitution: Various substituted hexanoic acids depending on the reagents used.
Scientific Research Applications
4-Oxohexanoic acid has several applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of nylon precursors and other industrial chemicals.
Comparison with Similar Compounds
4-Oxohexanoic acid can be compared with other similar compounds such as:
6-Hydroxyhexanoic acid: Both compounds are formed during the oxidation of cyclohexane and have similar structures, but 6-hydroxyhexanoic acid has a hydroxyl group instead of a ketone group.
Uniqueness: this compound is unique due to its specific functional groups and the ability to undergo a variety of chemical reactions
Properties
IUPAC Name |
4-oxohexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-2-5(7)3-4-6(8)9/h2-4H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJBDOUIEHLLEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20912252 | |
Record name | 4-Oxohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20912252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1117-74-4 | |
Record name | 4-Oxohexanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001117744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Oxohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20912252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Oxohexanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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